Cas no 1092448-34-4 (1-4-(difluoromethoxy)-2-methylphenylethan-1-one)

1-4-(difluoromethoxy)-2-methylphenylethan-1-one structure
1092448-34-4 structure
Product name:1-4-(difluoromethoxy)-2-methylphenylethan-1-one
CAS No:1092448-34-4
MF:C10H10F2O2
Molecular Weight:200.1820
MDL:MFCD28365355
CID:5087481
PubChem ID:57825151

1-4-(difluoromethoxy)-2-methylphenylethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-(4-difluoromethoxy-2-methyl-phenyl)-ethanone
    • 1-[4-(difluoromethoxy)-2-methylphenyl]ethanone
    • 1-4-(difluoromethoxy)-2-methylphenylethan-1-one
    • MDL: MFCD28365355
    • インチ: 1S/C10H10F2O2/c1-6-5-8(14-10(11)12)3-4-9(6)7(2)13/h3-5,10H,1-2H3
    • InChIKey: KIOHHRYPIBYDHR-UHFFFAOYSA-N
    • SMILES: FC([H])(OC1C([H])=C([H])C(C(C([H])([H])[H])=O)=C(C([H])([H])[H])C=1[H])F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 206
  • XLogP3: 2.9
  • トポロジー分子極性表面積: 26.3

1-4-(difluoromethoxy)-2-methylphenylethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-23241455-0.1g
1-[4-(difluoromethoxy)-2-methylphenyl]ethan-1-one
1092448-34-4 95%
0.1g
$232.0 2024-06-20
Enamine
EN300-23241455-0.25g
1-[4-(difluoromethoxy)-2-methylphenyl]ethan-1-one
1092448-34-4 95%
0.25g
$331.0 2024-06-20
Enamine
EN300-23241455-10.0g
1-[4-(difluoromethoxy)-2-methylphenyl]ethan-1-one
1092448-34-4 95%
10.0g
$2884.0 2024-06-20
Enamine
EN300-23241455-2.5g
1-[4-(difluoromethoxy)-2-methylphenyl]ethan-1-one
1092448-34-4 95%
2.5g
$1315.0 2024-06-20
Enamine
EN300-23241455-1.0g
1-[4-(difluoromethoxy)-2-methylphenyl]ethan-1-one
1092448-34-4 95%
1.0g
$671.0 2024-06-20
Aaron
AR028B1Q-1g
1-[4-(difluoromethoxy)-2-methylphenyl]ethan-1-one
1092448-34-4 95%
1g
$948.00 2025-02-16
Aaron
AR028B1Q-50mg
1-[4-(difluoromethoxy)-2-methylphenyl]ethan-1-one
1092448-34-4 95%
50mg
$239.00 2025-02-16
Enamine
EN300-23241455-0.5g
1-[4-(difluoromethoxy)-2-methylphenyl]ethan-1-one
1092448-34-4 95%
0.5g
$524.0 2024-06-20
Aaron
AR028B1Q-10g
1-[4-(difluoromethoxy)-2-methylphenyl]ethan-1-one
1092448-34-4 95%
10g
$3991.00 2023-12-16
Enamine
EN300-23241455-5g
1-[4-(difluoromethoxy)-2-methylphenyl]ethan-1-one
1092448-34-4 95%
5g
$1945.0 2023-09-15

1-4-(difluoromethoxy)-2-methylphenylethan-1-one 関連文献

1-4-(difluoromethoxy)-2-methylphenylethan-1-oneに関する追加情報

Introduction to 1-4-(difluoromethoxy)-2-methylphenylethan-1-one (CAS No. 1092448-34-4)

1-4-(difluoromethoxy)-2-methylphenylethan-1-one, identified by its Chemical Abstracts Service (CAS) number 1092448-34-4, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a phenyl ring substituted with a difluoromethoxy group and a methyl group at the 2-position, along with an acetyl moiety at the 1-position, exhibits unique structural and electronic properties that make it a valuable intermediate in the development of novel therapeutic agents.

The structural framework of 1-4-(difluoromethoxy)-2-methylphenylethan-1-one incorporates elements that are frequently explored in medicinal chemistry for their potential biological activity. The presence of the difluoromethoxy group, in particular, is noteworthy due to its ability to modulate both lipophilicity and electronic distribution across the aromatic system. This modification is often employed to enhance binding affinity to biological targets, such as enzymes and receptors, which is a critical factor in drug design.

In recent years, there has been growing interest in fluorinated aromatic compounds due to their improved metabolic stability and enhanced binding properties compared to their hydrogenated counterparts. The difluoromethoxy substituent in this compound not only contributes to its lipophilicity but also introduces rigidity to the phenyl ring, which can be advantageous in achieving high selectivity for biological targets. Such features are particularly relevant in the context of developing small-molecule inhibitors for therapeutic applications.

The methyl group at the 2-position of the phenyl ring further influences the electronic properties of the molecule by providing additional steric bulk and electron-donating effects. This can alter the reactivity and binding characteristics of the compound, making it a versatile scaffold for further derivatization. The combination of these substituents creates a molecule that is both electronically diverse and structurally adaptable, which is highly desirable in drug discovery programs.

From a synthetic perspective, 1-4-(difluoromethoxy)-2-methylphenylethan-1-one serves as an important building block for more complex molecules. Its acetyl functionality at the 1-position allows for further functionalization via various chemical transformations, such as reduction to an alcohol or condensation reactions to form amides or esters. These transformations are fundamental in constructing more intricate pharmacophores that can exhibit enhanced biological activity.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. By leveraging molecular modeling techniques, scientists can simulate how 1-4-(difluoromethoxy)-2-methylphenylethan-1-one interacts with potential biological targets, providing insights into its mechanism of action and potential therapeutic utility. These computational studies often complement experimental efforts, allowing for more efficient identification of lead compounds.

In clinical research, analogs of 1-4-(difluoromethoxy)-2-methylphenylethan-1-one have been investigated for their potential role in treating various diseases. For instance, derivatives with similar structural motifs have shown promise in preclinical studies as inhibitors of kinases and other enzymes involved in cancer pathways. The fluorinated aromatic ring system is particularly attractive due to its ability to enhance binding affinity and selectivity, which are crucial for developing effective therapeutics.

The synthesis of 1-4-(difluoromethoxy)-2-methylphenylethan-1-one typically involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include Friedel-Crafts alkylation followed by functional group interconversion using fluorinating agents and methylation reagents. Advances in green chemistry have also influenced these synthetic strategies, with an emphasis on minimizing waste and improving atom economy.

The pharmaceutical industry continues to explore novel applications for fluorinated aromatic compounds like 1-4-(difluoromethoxy)-2-methylphenylethan-1-one. Researchers are particularly interested in developing next-generation antiviral and anti-inflammatory agents where these structural features can provide therapeutic advantages over existing treatments. The ability to fine-tune both electronic and steric properties makes this class of compounds highly adaptable for addressing unmet medical needs.

Future directions in the study of 1-4-(difluoromethoxy)-2-methylphenylethan-1-one may include exploring its role as a key intermediate in polymer chemistry or material science applications. Fluorinated aromatic compounds are known for their unique material properties, such as thermal stability and low friction coefficients, which could be leveraged in advanced material formulations.

In conclusion,1-4-(difluoromethoxy)-2-methylphenylethan-1-one (CAS No. 1092448-34-4) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its structural features make it an attractive scaffold for drug discovery, while its synthetic accessibility allows for further derivatization into more complex molecules. As computational methods continue to evolve, our understanding of how this compound interacts with biological systems will undoubtedly expand, opening new avenues for therapeutic development.

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